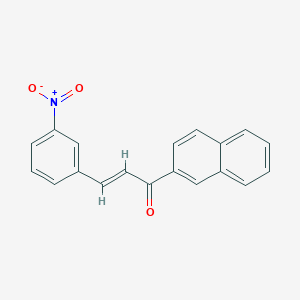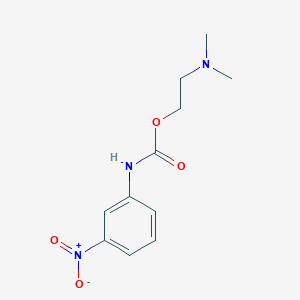
2-dimethylaminoethyl N-(3-nitrophenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.26 g/mol . This compound is part of the carbamate family, which is known for its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate typically involves a nucleophilic substitution reaction. One common method includes reacting 3-nitrophenyl chloroformate with 2-dimethylaminoethanol in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10 to 40°C for 1 to 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
化学反応の分析
Types of Reactions
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Bases like triethylamine (TEA) and solvents like tetrahydrofuran (THF) are commonly employed.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
科学的研究の応用
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
作用機序
The mechanism of action of 2-dimethylaminoethyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with enzymes or receptors, leading to inhibition or modulation of their activity. This interaction often involves hydrogen bonding and conformational changes in the target molecule .
類似化合物との比較
Similar Compounds
- 2-Dimethylaminoethyl N-(1-naphthyl)carbamate
- 2-Dimethylaminoethyl N-(3,4-dichlorophenyl)carbamate
- 2-Dimethylaminoethyl N-(2,6-diisopropylphenyl)carbamate
- 2-Dimethylaminoethyl N-(4-bromophenyl)carbamate
- 2-Dimethylaminoethyl N-(3-trifluoromethylphenyl)carbamate
Uniqueness
2-Dimethylaminoethyl N-(3-nitrophenyl)carbamate is unique due to its nitro group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other carbamates that may have different substituents on the aromatic ring, leading to variations in their chemical and biological properties.
特性
CAS番号 |
103989-93-1 |
|---|---|
分子式 |
C11H15N3O4 |
分子量 |
253.25 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H15N3O4/c1-13(2)6-7-18-11(15)12-9-4-3-5-10(8-9)14(16)17/h3-5,8H,6-7H2,1-2H3,(H,12,15) |
InChIキー |
CGPVIASPYQJZNV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


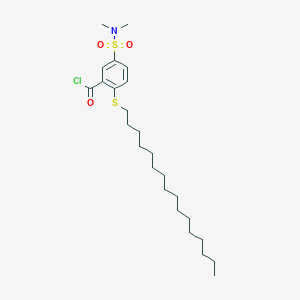

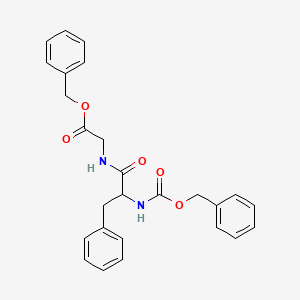
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)
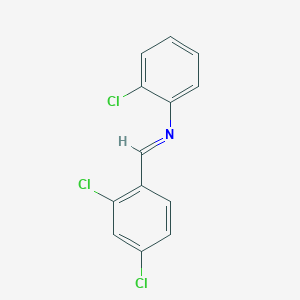


![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
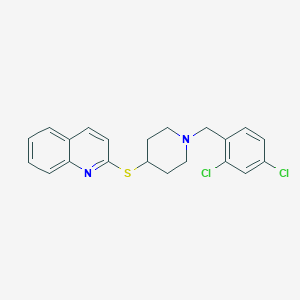

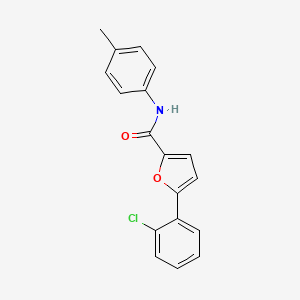

![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
